PND-1186, also known as VS-4718, is a selective small molecule inhibitor targeting focal adhesion kinase (FAK). It features a primary structure characterized by a 2,4-diamino-pyridine ring, which plays a crucial role in its inhibitory activity against FAK. The compound has demonstrated significant potential in preclinical studies, particularly in the context of cancer treatment, by promoting apoptosis in tumor cells and inhibiting their motility and proliferation under various conditions .
PND-1186 operates primarily through the inhibition of FAK phosphorylation at the Tyr-397 site, which is essential for FAK's role in cell signaling and adhesion. The compound exhibits an inhibitory concentration (IC50) of approximately 0.1 µM in cultured breast carcinoma cells, effectively blocking FAK activity and promoting apoptosis in these cells when grown in three-dimensional cultures . The mechanism involves reversible binding to the FAK kinase domain, leading to decreased phosphorylation of downstream targets like p130Cas .
Research indicates that PND-1186 selectively induces apoptosis in tumor cells while minimally affecting normal cell proliferation. In studies involving 4T1 breast carcinoma cells, PND-1186 was shown to enhance the cleavage of caspase 3, a marker of apoptotic activity, particularly under suspended culture conditions . This selectivity underscores its potential as a therapeutic agent against various cancers by targeting aberrant cell signaling pathways associated with tumor growth and metastasis.
PND-1186 was identified through high-throughput screening techniques aimed at assessing kinase activity. The synthesis involves conventional medicinal chemistry approaches, resulting in the preparation of PND-1186 as a hydrochloride salt. Specific details regarding the synthetic pathway are proprietary but involve standard organic synthesis techniques to achieve the desired compound structure .
The primary applications of PND-1186 are in oncology, particularly for treating breast cancer and potentially other malignancies characterized by elevated FAK activity. Its ability to inhibit tumor growth and metastasis has been demonstrated in preclinical models, suggesting its utility as a therapeutic agent in cancer treatment protocols . Additionally, its role as a research tool for studying FAK-related signaling pathways makes it valuable in both academic and clinical research settings.
Interaction studies have shown that PND-1186 not only inhibits FAK but also affects related pathways involving p130Cas and Src kinases. In vivo studies indicated that PND-1186 significantly reduced phosphorylation levels of these proteins in tumor models, highlighting its multifaceted role in modulating cell signaling networks associated with cancer progression . Furthermore, pharmacokinetic evaluations revealed favorable absorption characteristics when administered via various routes (intravenous, intraperitoneal, oral), with bioavailability ranging from 14.8% to 42.2% depending on the method used .
Several compounds exhibit structural or functional similarities to PND-1186. Below is a comparison highlighting their unique aspects:
Compound Name | Target | IC50 (nM) | Unique Features |
---|---|---|---|
VS-4718 (PND-1186) | FAK | 1.5 (recombinant) | Selective apoptosis promotion in tumor cells |
Takinib | TAK1 | Not specified | Targets upstream MAPK pathway |
PF-573228 | FAK | 0.5 | Broad-spectrum kinase inhibitor |
GSK2256098 | FAK | ~20 | Focused on solid tumors with limited off-target effects |
Uniqueness of PND-1186: